(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-15-12(22-2)8-6-10-14(15)25-18(20)19-17(21)11-7-5-9-13(23-3)16(11)24-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTDKLKYOHARDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoyl chloride with 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a benzamide core with methoxy and methylbenzo[d]thiazolylidene substituents. Its molecular formula is , and it has a molecular weight of 358.4 g/mol. The presence of these functional groups contributes to its distinctive chemical reactivity and biological activity.
Research has indicated that (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. It may target enzymes or receptors that play critical roles in cancer progression .
- Anti-inflammatory Effects : The compound's structural analogs have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests that this compound could possess similar anti-inflammatory properties .
Case Study 1: Anticancer Activity
In a study published in 2009, researchers synthesized a series of thiazole derivatives similar to this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could effectively inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that this compound may also have therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, nitro (NO₂) or propargyl groups (e.g., in ) introduce steric bulk or electron withdrawal, which may alter reactivity or pharmacokinetics.
- The target compound’s methoxy groups may instead engage in hydrogen bonding or π-π stacking.
Physicochemical Properties
- Melting Points : The target compound’s analogs with nitro or propargyl substituents (e.g., ) typically exhibit higher melting points (>200°C) due to increased polarity and crystallinity. In contrast, methyl or methoxy derivatives (e.g., ) melt at 180–190°C .
- Spectroscopic Data :
- ¹H NMR : The target compound’s benzamide protons resonate at δ 6.5–8.3 ppm, similar to analogs like 15m (δ 6.5–8.0 ppm) . Propargyl-substituted derivatives show distinct alkynyl proton signals at δ 2.1–2.3 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (1690–1688 cm⁻¹) and C=N (1638–1605 cm⁻¹) are consistent across analogs .
Biological Activity
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with a CAS number of 895441-99-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide core with methoxy and methylbenzo[d]thiazolylidene substituents. Its molecular formula is with a molecular weight of 358.4 g/mol. The structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed through a series of tests that revealed its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to reduced production of eicosanoids, suggesting potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound's interaction with specific enzymes, such as COX, alters their activity and affects downstream signaling pathways related to inflammation and cancer progression.
- Cellular Interaction : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic effects against cancer cells .
Anticancer Activity
A study focused on the antiproliferative effects of thiazole derivatives highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity. The presence of electron-donating groups was found to improve activity against various cancer cell lines . In particular, this compound showed promising results in reducing cell viability in treated cultures.
Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited significant antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of methoxy groups was suggested to enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzothiazole precursors and dimethoxybenzamide derivatives. For example, refluxing intermediates in absolute ethanol with glacial acetic acid (as a catalyst) for 4–6 hours under inert conditions is a common approach . Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from methanol . Challenges include isolating the (E)-isomer due to potential Z/E tautomerism, which requires careful NMR analysis (e.g., NOESY for stereochemical confirmation) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the imine (C=N) linkage at ~160–165 ppm in 13C NMR and aromatic methoxy groups at ~3.8–4.0 ppm in 1H NMR .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ at ~315–320 Da) and isotopic patterns .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and C–S vibrations in the thiazole ring at ~650–700 cm⁻¹ .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios is essential. For example, excess substituted benzaldehyde (1.2 eq) improves yields in condensation steps . Batch-to-batch variability can be minimized using HPLC to monitor reaction progress (>95% purity threshold) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antibacterial or anticancer activity (e.g., IC50 variations) often stem from structural analogs with differing substituents. For instance, replacing the 3-methyl group in the benzothiazole ring with a morpholine moiety (as in related compounds) alters solubility and target binding . Validate findings using orthogonal assays (e.g., MIC tests for antibacterials, apoptosis assays for anticancer activity) and cross-reference with computational docking studies to identify key interactions .
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap, charge distribution, and tautomeric stability. For example, the (E)-configuration’s planar geometry enhances π-π stacking with biological targets, while methoxy groups increase electron density on the benzamide ring, favoring electrophilic interactions . Molecular dynamics simulations (50 ns trajectories) further assess binding stability in protein pockets .
Q. What is the role of stereochemistry in modulating its activity as a chemosensor or therapeutic agent?
- Methodological Answer : The (E)-isomer’s rigid structure is critical for selective metal-ion sensing (e.g., Cu²⁺ detection via bathochromic shifts in UV-vis spectra) . In contrast, Z/E isomerization in solution can reduce binding specificity. For therapeutic applications, stereochemistry influences pharmacokinetics; logP calculations (~2.5–3.0) predict moderate blood-brain barrier penetration, but in vitro assays (e.g., Caco-2 permeability) are needed to validate bioavailability .
Q. How can researchers optimize solubility for in vivo studies without compromising activity?
- Methodological Answer : Introduce hydrophilic substituents (e.g., morpholine, pyrrolidine) on the benzothiazole nitrogen or formulate the compound as a prodrug (e.g., ester derivatives). Solubility parameters (e.g., Hansen solubility spheres) guide solvent selection for nanoformulation. For example, PEGylation or liposomal encapsulation improves aqueous solubility while maintaining cytotoxicity in cancer cell lines .
Data Contradiction Analysis
Q. Why do similar benzothiazole derivatives exhibit varying antibacterial potencies despite structural similarities?
- Resolution : Subtle substituent changes (e.g., methoxy vs. nitro groups) alter electron-withdrawing/donating effects, impacting membrane permeability. For example, 4-methoxy analogs show 4-fold higher MIC values against S. aureus compared to nitro-substituted derivatives due to enhanced lipophilicity . Validate using time-kill assays and compare with molecular docking results (e.g., binding to FabI enoyl-ACP reductase) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
